

Comparative Analysis of ^{13}C NMR Assignments for Dihalogenated Benzodioxole Derivatives

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Compound of Interest

Compound Name:	5-Bromo-6-chloro-2,2-difluorobenzo[<i>d</i>][1,3]dioxole
Cat. No.:	B1279863

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A comprehensive guide for researchers, scientists, and drug development professionals on the ^{13}C NMR spectral characteristics of dihalogenated benzodioxole derivatives. This guide provides a comparative analysis of chemical shifts, detailed experimental protocols, and a structural overview to aid in the identification and characterization of these important chemical entities.

The benzodioxole moiety is a key structural feature in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The introduction of halogen atoms onto the benzene ring of the benzodioxole scaffold can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural elucidation is paramount in the development of new chemical entities, and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide presents a comparison of the ^{13}C NMR assignments for two representative dihalogenated benzodioxole derivatives: 4,5-dichlorobenzodioxole and 5,6-dibromobenzodioxole.

13C NMR Chemical Shift Assignments

The ^{13}C NMR chemical shifts for 4,5-dichlorobenzodioxole and 5,6-dibromobenzodioxole are summarized in the table below. The data highlights the influence of the nature and position of the halogen substituents on the electronic environment of the carbon atoms within the benzodioxole ring system.

Carbon Atom	4,5-Dichlorobenzodioxole (δ , ppm)	5,6-Dibromobenzodioxole (δ , ppm)
C-2 (O-CH ₂ -O)	102.5	102.2
C-3a, C-7a	144.2	148.9
C-4, C-5	128.1	116.5
C-6, C-7	109.8	112.9

Note: The assignments are based on previously reported spectral data. Slight variations in chemical shifts may be observed depending on the solvent and experimental conditions.

Experimental Protocols

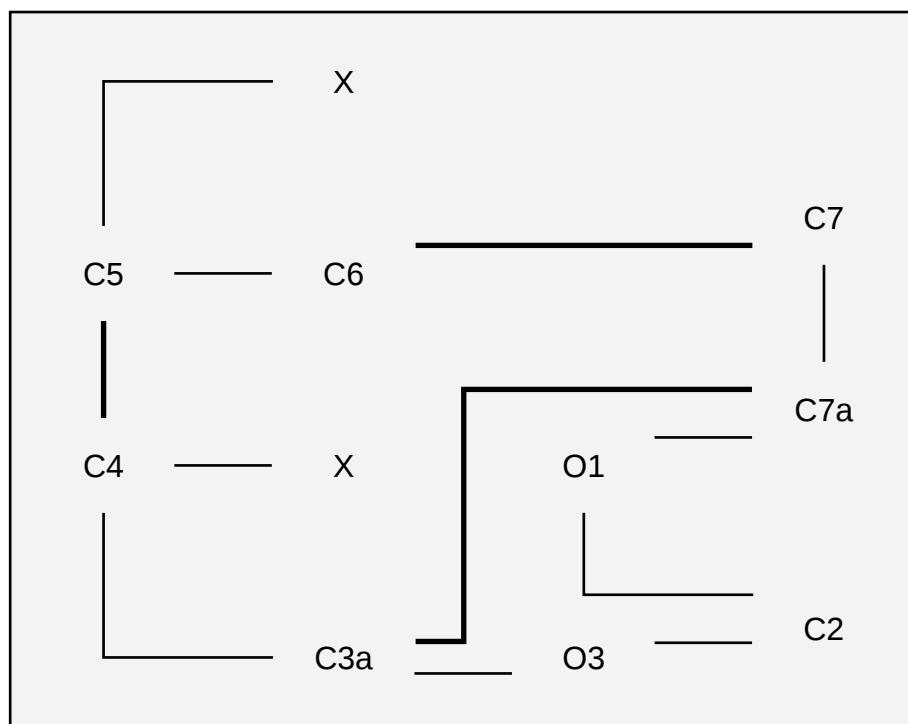
The following provides a general outline of the experimental procedures typically employed to acquire ¹³C NMR data for dihalogenated benzodioxole derivatives.

Sample Preparation: A sample of the dihalogenated benzodioxole derivative (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectroscopy: ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. For ¹³C, the corresponding frequency would be 75 MHz or higher. Standard acquisition parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Structural Representation and Numbering

The general structure of a dihalogenated benzodioxole and the standard numbering convention for the carbon atoms are illustrated in the diagram below. This numbering system is used for the assignment of the ¹³C NMR signals.



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Caption: General structure of a dihalogenated benzodioxole with IUPAC numbering.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com